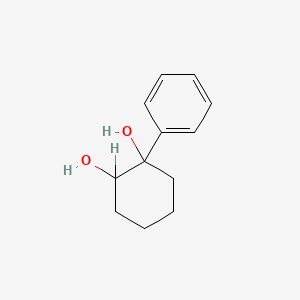

1-phenylcyclohexane-1,2-diol

Description

Significance and Research Context of Vicinal Diols in Organic Synthesis

Vicinal diols, also known as 1,2-diols or glycols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. fiveable.mefiveable.mewikipedia.org This structural motif is of considerable importance in organic synthesis for several reasons. Vicinal diols serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, natural products, and fine chemicals. fiveable.meresearchgate.net

The synthetic utility of vicinal diols stems from their versatile reactivity. The two hydroxyl groups can be further functionalized, and the carbon-carbon bond between them can be cleaved to yield aldehydes or ketones. fiveable.me They are often prepared through the oxidation of alkenes, a fundamental transformation in organic chemistry. wikipedia.org Reagents like osmium tetroxide are commonly used for the dihydroxylation of alkenes to produce vicinal diols. fiveable.mewikipedia.org The presence of two hydroxyl groups in close proximity allows for the formation of intramolecular and intermolecular hydrogen bonds, which influences their physical and chemical properties, such as solubility and boiling point. fiveable.me

Stereochemical Considerations and Isomerism of 1-Phenylcyclohexane-1,2-diol

This compound can exist as different stereoisomers due to the presence of two chiral centers at the C1 and C2 positions of the cyclohexane (B81311) ring. This gives rise to both cis and trans diastereomers.

Trans-1-Phenylcyclohexane-1,2-diol: In the trans isomer, the two hydroxyl groups are on opposite sides of the cyclohexane ring plane. nist.gov

Cis-1-Phenylcyclohexane-1,2-diol: In the cis isomer, the two hydroxyl groups are on the same side of the ring plane. nist.gov The cis isomer is chiral and exists as a pair of enantiomers: (1R,2R)-1-phenylcyclohexane-1,2-diol and (1S,2S)-1-phenylcyclohexane-1,2-diol. orgsyn.orgnih.govnih.gov

The specific stereochemistry of these isomers is crucial in asymmetric synthesis, where they can be used as chiral auxiliaries or as precursors to enantiomerically pure compounds. lookchem.com For instance, the (R,R) and (S,S) enantiomers of the cis-diol are utilized as chiral building blocks in the synthesis of pharmaceuticals and natural products. lookchem.com

| Isomer | CAS Registry Number | Synonyms | Key Characteristics |

|---|---|---|---|

| trans-1-Phenylcyclohexane-1,2-diol | 27167-34-6 nist.gov | 1-Phenyl-trans-1,2-cyclohexanediol nist.gov | Hydroxyl groups are on opposite faces of the ring. |

| cis-1-Phenylcyclohexane-1,2-diol | 4912-59-8 nist.gov | (±)-cis-1-Phenylcyclohexane-1,2-diol | A racemic mixture of the (1R,2R) and (1S,2S) enantiomers. Hydroxyl groups are on the same face of the ring. |

| (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol | 125132-75-4 orgsyn.org | (R,R)-(-)-1-Phenylcyclohexane-cis-1,2-diol nih.govlookchem.com | One of the enantiomers of the cis-diol, often used in asymmetric synthesis. lookchem.com It has a reported melting point of 122-123°C. orgsyn.org |

| (-)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol | 34281-90-8 nih.gov | (S,S)-(+)-1-Phenylcyclohexane-cis-1,2-diol nih.gov | The other enantiomer of the cis-diol. orgsyn.org It has a reported melting point of 122-123°C. orgsyn.org |

Historical Overview of Key Research Developments

Research into this compound has led to significant advancements in synthetic methodology. A key breakthrough was the development of the Sharpless asymmetric dihydroxylation, which allows for the enantioselective synthesis of chiral vicinal diols from alkenes. researchgate.net This method, utilizing an osmium catalyst and a chiral ligand, has been successfully applied to the synthesis of enantiomerically pure (+)-(1R,2R)- and (-)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol from 1-phenylcyclohexene. researchgate.netorgsyn.org This reaction is highly valued because it can produce either enantiomer in high optical purity, often exceeding 99% enantiomeric excess, without the need for chromatographic separation. orgsyn.org

Early studies in 1965 investigated methods for preparing the trans-isomer. It was found that the reaction of 1-phenylcyclohexene with peroxyformic acid was not completely stereospecific, yielding a mixture of both cis and trans diols. epa.gov The reaction of 1-phenylcyclohexene oxide with formic acid also produced a mixture of the cis and trans diols. epa.gov

In the 1980s, studies on the metabolism of 1-phenylcyclohexene, a pyrolysis product of phencyclidine, identified both the cis and trans isomers of this compound as metabolites in rat liver homogenates. nih.govpsu.edu More recently, research has focused on the use of this compound derivatives in various applications. For example, the cis-diol has been incorporated as a chiral subunit into crown ethers to study their enantiomer recognition behavior. rsc.orgrsc.orgrsc.org Furthermore, homochiral ligands derived from cis-1-phenylcyclohexane-1,2-diol have been prepared and tested for their effectiveness in nucleophilic addition reactions. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclohexane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNHEYDAIICUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4912-59-8 | |

| Record name | 1,2-Cyclohexanediol, 1-phenyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004912598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies and Enantioselective Approaches

Stereoselective Dihydroxylation Strategies for 1-Phenylcyclohexene Precursors

The direct dihydroxylation of the precursor 1-phenylcyclohexene is a primary route to 1-phenylcyclohexane-1,2-diol. The stereochemical outcome of this reaction can be controlled through various sophisticated methods.

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. organic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the stereochemical course of the dihydroxylation. wikipedia.org For the synthesis of this compound, the choice of the chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), determines which enantiomer of the diol is preferentially formed. alfa-chemistry.com

The commercially available reagent mixtures, AD-mix-α and AD-mix-β, contain the osmium catalyst, a stoichiometric re-oxidant such as potassium ferricyanide, and the chiral ligand—(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β. wikipedia.orgnih.gov The reaction proceeds via a [3+2]-cycloaddition of the osmium tetroxide-ligand complex to the alkene, followed by hydrolysis to release the diol and a reduced osmate species, which is then re-oxidized to complete the catalytic cycle. organic-chemistry.orgwikipedia.org The use of these predefined mixtures allows for predictable and high levels of enantioselectivity in the formation of chiral diols. nih.gov

Table 1: Ligands and Expected Stereochemical Outcome in Sharpless Asymmetric Dihydroxylation

| AD-mix Reagent | Chiral Ligand | Expected Enantiomer of Diol |

| AD-mix-α | (DHQ)₂PHAL | (1R,2R)-1-phenylcyclohexane-1,2-diol |

| AD-mix-β | (DHQD)₂PHAL | (1S,2S)-1-phenylcyclohexane-1,2-diol |

Note: The actual stereochemical outcome may vary depending on the specific substrate and reaction conditions.

Recent advancements have led to the development of metal-free electrochemical methods for the dihydroxylation of alkenes. researchgate.net These techniques offer a more sustainable alternative to traditional methods that rely on heavy metal catalysts and stoichiometric chemical oxidants. researchgate.net In one such method, the electrochemical dihydroxylation of unactivated alkenes proceeds under mild conditions and has been shown to be applicable to a broad range of substrates. researchgate.net The mechanism of this transformation is proposed to involve the formation of an iodohydrin and an epoxide intermediate during the reaction process. researchgate.net While the primary focus of the reported study was on a range of unactivated alkenes, the principles can be extended to precursors like 1-phenylcyclohexene. researchgate.net An electrochemically driven stereoselective approach has also been reported for the synthesis of syn-1,2-diol derivatives from vinylarenes. rsc.org

Growing environmental concerns have spurred the development of metal-free dihydroxylation methods. One notable strategy involves the use of cyclopropyl malonoyl peroxide as a reagent for the syn-dihydroxylation of a variety of stabilized alkenes. researchgate.net This method proceeds by treatment of the alkene with the peroxide, followed by basic hydrolysis to yield the corresponding syn-diol with high diastereoselectivity. researchgate.net

Another metal-free approach utilizes a diaryl diselenide catalyst. A diphenyl diselenide-catalyzed dihydroxylation of alkenes has been developed using ammonium (B1175870) persulfate or hydrogen peroxide as the stoichiometric oxidant. researchgate.net This one-pot procedure is proposed to proceed through the oxidation of the diselenide to a perseleninic acid, which then epoxidizes the alkene. Subsequent Sₙ2 ring-opening of the epoxide by water leads to the formation of the anti-diol. researchgate.net Significantly, the use of a chiral diselenide in the reaction with 1-phenylcyclohexene has been shown to produce the syn-diol with excellent enantiomeric excess (92% ee). researchgate.net

Stereocontrolled Hydrolysis of Epoxide Intermediates in this compound Formation

The hydrolysis of an epoxide precursor, 1-phenylcyclohexene oxide, provides another important route to this compound. The stereochemistry of the resulting diol is dictated by the mechanism of the ring-opening reaction. Acid-catalyzed hydrolysis of epoxides typically proceeds via an Sₙ1-like mechanism with the formation of a carbocation intermediate, which can lead to a mixture of stereoisomers. In contrast, base-catalyzed hydrolysis follows an Sₙ2 mechanism, resulting in an anti-addition of the hydroxyl groups.

A green and efficient method for the hydrolysis of cyclohexene oxide to trans-1,2-cyclohexanediol has been reported using only water as the catalyst at elevated temperatures (100-140 °C). researchgate.net This catalyst-free approach provides the trans-diol with high purity and yield. The principle of this aqueous hydrolysis can be applied to 1-phenylcyclohexene oxide to achieve a stereocontrolled synthesis of trans-1-phenylcyclohexane-1,2-diol.

Diastereoselective and Enantioselective Resolution Techniques for this compound

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral compounds. In the context of this compound, enzymatic resolution offers a highly enantioselective method. The enantioselective hydrolysis of the acetates of racemic alcohols, including trans-2-arylcyclohexan-1-ols, has been successfully demonstrated using crude enzymes such as pig liver acetone powder (PLAP). umich.edu This approach can be adapted to resolve a racemic mixture of this compound by first converting the diol to its diacetate, followed by selective enzymatic hydrolysis of one of the enantiomers, allowing for the separation of the unreacted diacetate and the hydrolyzed diol.

Tandem and One-Pot Reaction Sequences for Functionalized Carbocycle Synthesis Incorporating the Diol Moiety

Tandem and one-pot reactions offer an efficient approach to building molecular complexity from simple starting materials in a single operation, avoiding the isolation and purification of intermediates. While specific examples detailing a one-pot synthesis that directly incorporates the this compound moiety into a larger functionalized carbocycle are not prevalent, the principles of tandem reactions can be applied. For instance, a tandem Wittig rearrangement/aldol reaction sequence has been utilized to prepare α,β-dihydroxy esters, demonstrating the potential to construct diol-containing structures in a stereoselective manner. researchgate.net Similarly, one-pot methodologies, such as a double Diels-Alder/Nazarov tandem reaction, have been developed for the rapid construction of fused carbocyclic frameworks. Such strategies could be envisioned to start from or incorporate a precursor that would ultimately yield the this compound structural unit within a more complex molecular architecture.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopy

Vibrational Spectroscopy for Probing Intermolecular Interactions and Conformational Landscapes

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is exceptionally sensitive to the local chemical environment of functional groups. For 1-phenylcyclohexane-1,2-diol, this method is particularly valuable for investigating the subtle interplay of forces, such as hydrogen bonding, that dictate its conformational landscape.

Studying molecules in the gas phase under the ultracold, collision-free conditions of a supersonic jet expansion provides highly resolved vibrational spectra, free from the line-broadening effects present in condensed phases. This technique, often coupled with laser-induced fluorescence (LIF) or Resonance-Enhanced Multi-Photon Ionization (REMPI), allows for the isolation and characterization of individual molecular conformers.

While specific studies on this compound in a supersonic jet were not found in the surveyed literature, research on analogous molecules like 1-phenylcyclohexene demonstrates the utility of this approach bgsu.edu. For such molecules, electronic spectroscopy in a jet-cooled environment can distinguish between different conformations, such as those arising from the puckering of the cyclohexane (B81311) ring. The low temperatures achieved in the expansion (conformational temperatures as low as 180 K) effectively "freeze" the molecules into their lowest energy conformations, simplifying complex spectra umich.edu.

For this compound, a supersonic jet IR study would be expected to reveal sharp, distinct O-H stretching vibrational bands for each stable conformer. The precise frequencies of these bands would indicate whether the hydroxyl groups are "free" or engaged in intramolecular hydrogen bonding, providing direct insight into the gas-phase conformational equilibrium.

In the condensed phase (liquid or solution), the hydroxyl groups of this compound can engage in both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. Fourier-transform infrared (FTIR) spectroscopy is a primary tool for distinguishing these interactions.

The key spectral region is the O-H stretching band, typically found between 3200 and 3700 cm⁻¹.

A sharp, higher-frequency band (around 3600-3630 cm⁻¹) is characteristic of a "free" or non-hydrogen-bonded hydroxyl group.

The formation of an intramolecular hydrogen bond, which occurs in the cis-isomer where the two hydroxyl groups are spatially close, results in a red-shift (a shift to lower frequency) of the O-H stretching band. This shifted band is typically found around 3450-3550 cm⁻¹ and is broader than the "free" OH band researchgate.net.

Intermolecular hydrogen bonds, which dominate in concentrated solutions or the pure liquid/solid state, lead to a much broader and more significantly red-shifted absorption band, often centered around 3200-3400 cm⁻¹.

Studies on various cyclic 1,2-diols confirm that the strength and nature of the hydrogen bond are highly dependent on the geometry of the molecule nih.govresearchgate.net. The competition between the formation of a stable intramolecular hydrogen bond and the formation of intermolecular bonds with solvent molecules is a critical factor in determining the conformational population in solution nih.gov. For this compound, the cis conformation allows for an intramolecular hydrogen bond between the two adjacent hydroxyl groups, an interaction that is sterically prohibited in the trans conformation.

Table 1: Typical Infrared O-H Stretching Frequencies for 1,2-Diols

| Type of Hydroxyl Group | Typical Frequency Range (cm⁻¹) | Spectral Appearance |

| Free (non-bonded) OH | 3600 - 3630 | Sharp, narrow band |

| Intramolecularly H-bonded OH | 3450 - 3550 | Broader band, red-shifted |

| Intermolecularly H-bonded OH | 3200 - 3400 | Very broad, strong absorption |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Complexation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the relative and absolute stereochemistry of chiral molecules like this compound.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The protons on the cyclohexane ring typically appear in the aliphatic region (1.0-2.5 ppm), while the proton attached to the carbon bearing the secondary hydroxyl group (C2-H) would be expected at a more downfield shift (3.5-4.5 ppm) due to the deshielding effect of the oxygen atom. The protons of the phenyl group would appear in the aromatic region (7.0-7.5 ppm).

The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the cyclohexane ring would resonate in the 20-40 ppm range, while the carbons bearing the hydroxyl groups (C1 and C2) would be significantly downfield, typically between 70-85 ppm. The aromatic carbons would appear in the 125-150 ppm region.

A powerful NMR method for the unambiguous assignment of absolute configuration in 1,2-diols involves derivatization with a chiral agent, such as the (R)- and (S)-enantiomers of α-methoxy-α-phenylacetic acid (MPA) nih.govacs.org. This process converts the enantiomeric diol into a pair of diastereomeric bis-MPA esters. Because diastereomers have different physical properties, their NMR spectra will differ. By comparing the ¹H NMR spectra of the two diastereomeric esters, the absolute stereochemistry of the original diol can be determined. The chemical shift difference (Δδ) for protons near the chiral centers is calculated as Δδ(RS) = δ(R)-MPA - δ(S)-MPA. The sign of this Δδ value for specific protons correlates reliably with the absolute configuration of the diol acs.orgresearchgate.net. This method provides a definitive means of assigning the stereochemistry at both C1 and C2.

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Nucleus | Estimated Chemical Shift (ppm) | Notes |

| Phenyl Protons | ¹H | 7.0 - 7.5 | Aromatic region |

| C2-H | ¹H | 3.5 - 4.5 | Proton on carbon with secondary -OH |

| Cyclohexane Protons (CH₂) | ¹H | 1.0 - 2.5 | Aliphatic ring protons |

| Hydroxyl Protons (OH) | ¹H | Variable | Position depends on solvent, concentration, and H-bonding |

| Phenyl C (quaternary) | ¹³C | 140 - 150 | Carbon attached to the ring |

| Phenyl C-H | ¹³C | 125 - 130 | Aromatic carbons with protons |

| C1 and C2 (C-OH) | ¹³C | 70 - 85 | Carbons bearing hydroxyl groups |

| Cyclohexane Carbons (CH₂) | ¹³C | 20 - 40 | Aliphatic ring carbons |

Note: These are estimated values and can vary based on the solvent, stereoisomer, and experimental conditions.

X-ray Crystallography for Solid-State Structural Determination (if applicable for specific derivatives)

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule as it exists within the crystal lattice.

A search of the crystallographic literature did not yield a publicly available crystal structure for this compound or its simple derivatives. However, were such a study to be performed, it would provide invaluable information. The analysis would confirm the relative stereochemistry (cis or trans) of the hydroxyl groups and reveal the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).

Furthermore, X-ray crystallography would elucidate the network of intermolecular interactions, particularly hydrogen bonding, that governs the crystal packing. It would show how neighboring molecules orient themselves and identify the specific donor-acceptor distances and angles of the hydrogen bonds holding the crystal lattice together. This information is crucial for understanding the physical properties of the solid material and can reveal the presence of different crystalline forms, known as polymorphs uny.ac.id.

Computational and Theoretical Chemistry of 1 Phenylcyclohexane 1,2 Diol

Quantum Chemical Calculations for Molecular Conformations and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and energetic landscape of 1-phenylcyclohexane-1,2-diol. These computational methods solve the Schrödinger equation for the molecule, providing detailed information about its stable conformations and the energy barriers between them.

Studies on the cis-isomer of this compound (cis-PCD) have shown that the presence of the phenyl substituent plays a crucial role in its conformational behavior. Unlike the more flexible cis-1,2-cyclohexanediol, the phenyl group in cis-PCD induces a "conformational locking" effect. rsc.org As a result, only one stable conformer of the molecule is predominantly observed. rsc.org This conformational preference is a key determinant of the molecule's physical and chemical properties.

Theoretical calculations, often employing Density Functional Theory (DFT) with basis sets like B3LYP/6-31G(d) or B3LYP/aug-cc-pVDZ, are used to determine the geometrical parameters and electronic energy of each possible conformer. researchgate.net From these calculations, thermodynamic properties such as internal energy, enthalpy, entropy, and Gibbs free energy can be derived to predict the relative stability and population of each conformer at a given temperature. researchgate.net For this compound, these calculations confirm the existence of a single, highly favored conformation.

Table 1: Computed Properties of the Stable Conformer of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Monoisotopic Mass | 192.115029749 Da |

| IUPAC Name | (1S,2S)-1-phenylcyclohexane-1,2-diol |

Note: Data sourced from PubChem CID 11412875. nih.gov

Benchmarking of Quantum Chemical Models against Experimental Spectroscopic Data

To ensure the accuracy and reliability of computational models, the theoretical results must be validated against experimental data. This process, known as benchmarking, is crucial in computational chemistry. d-nb.info For this compound, theoretical spectroscopic data derived from quantum chemical calculations are compared with experimental spectra.

The single, locked conformation of 1-phenyl-cis-1,2-cyclohexanediol predicted by quantum chemistry is confirmed experimentally using techniques like Raman and IR-UV double resonance spectroscopy. rsc.org The excellent agreement between the calculated vibrational frequencies and the experimental spectroscopic signatures provides strong evidence for the accuracy of the computational model used.

The general workflow for benchmarking involves:

Geometry Optimization: Calculating the lowest energy conformation(s) of the molecule using a specific quantum chemical method (e.g., DFT, MP2). nih.gov

Frequency Calculation: Computing the vibrational frequencies (for IR and Raman spectra) or nuclear magnetic shielding constants (for NMR spectra) for the optimized geometry.

Comparison: Overlaying the theoretical spectrum with the experimental one. Discrepancies can help refine the computational method or identify weaknesses in the theoretical model. researchgate.net

This iterative process of comparing theory with experiment ensures that the computational models provide a faithful representation of the molecule's real-world behavior. d-nb.info

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are excellent for identifying stable, low-energy conformations, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, using a force field to describe the potential energy of the system.

For a molecule like this compound, MD simulations can be used to:

Explore Conformational Space: Although quantum chemistry suggests a single dominant conformer, MD simulations can explore minor fluctuations and transient conformations that may become relevant under specific conditions or upon interaction with other molecules.

Analyze Solvation Effects: The conformation and behavior of a molecule can be significantly influenced by the solvent. researchgate.net MD simulations can explicitly model solvent molecules (e.g., using the TIP3P water model) or use an implicit solvent model (like the Generalized Born model) to understand how the diol interacts with its surroundings. nih.gov These simulations can reveal the structure of the solvent shell around the diol and calculate properties like the free energy of solvation. While explicit solvent simulations are more detailed, implicit models can significantly speed up the sampling of conformational space. nih.gov

Studies on similar diols have shown that properties predicted in the gas phase can differ from those in an aqueous solution, highlighting the importance of including solvation effects for accurate modeling. nih.govmdpi.com

Analysis of Chiral Self-Recognition and Dimerization Propensities via Computational Models

Chiral self-recognition is a phenomenon where a chiral molecule preferentially binds to another molecule of the same chirality (homochiral interaction) over one of the opposite chirality (heterochiral interaction). Computational models are invaluable for understanding the forces driving these interactions.

A study combining laser spectroscopy and quantum chemistry found that 1-phenyl-cis-1,2-cyclohexanediol exhibits a distinct preference for forming homochiral dimers at low temperatures. rsc.org This is a notable finding, as the parent compound, cis-1,2-cyclohexanediol, preferentially forms heterodimers. rsc.org The computational analysis revealed that the phenyl substituent is the primary reason for this switch in dimerization preference. rsc.org

Computational models allow researchers to analyze the non-covalent interactions responsible for dimerization, such as:

π-π Stacking: Interactions between the phenyl rings.

Hydrogen Bonding: Interactions between the hydroxyl groups of the two diol molecules.

Steric Repulsion: Repulsive forces that may destabilize certain dimer configurations.

By calculating the binding energies of both the homochiral ((R,R)+(R,R)) and heterochiral ((R,R)+(S,S)) dimers, computational models can predict which species is more stable. For 1-phenyl-cis-1,2-cyclohexanediol, the calculations support the experimental observation of homochiral preference, which aligns with its tendency to form a conglomerate in the solid state. rsc.org

Table 2: Dimerization Preferences of Cyclic Diols

| Compound | Dimerization Preference | Key Influencing Factor |

|---|---|---|

| trans-1,2-Cyclohexanediol | Heterochiral | Not Applicable |

| cis-1,2-Cyclohexanediol | Heterochiral | Not Applicable |

Source: Information derived from a study on chiral self-recognition. rsc.org

Reaction Pathway and Intermediate Modeling for Chemical Transformations Involving the Diol

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway. This involves identifying and calculating the energies of reactants, transition states, intermediates, and products.

One relevant chemical transformation involving this compound is its formation as a metabolite from 1-phenyl-1-cyclohexene (B116675). nih.gov In vitro studies with mouse liver microsomes have shown that this compound is a minor product formed through an epoxidation-hydrolysis pathway. nih.gov

Computational modeling can provide a step-by-step picture of this transformation:

Epoxidation: The first step involves the enzymatic epoxidation of the double bond in 1-phenyl-1-cyclohexene to form an epoxide intermediate. Reaction pathway modeling can calculate the energy barrier for this step and analyze the structure of the transition state.

Hydrolysis: The subsequent step is the hydrolysis of the epoxide ring. Computational models can investigate the mechanism of this ring-opening reaction (e.g., acid- or base-catalyzed) and determine the stereochemical outcome, leading to the formation of the trans or cis-diol.

By mapping the potential energy surface of the reaction, these models can explain why the diol is a minor product and provide insights into the reaction kinetics and thermodynamics that are difficult to obtain experimentally. researchgate.net

Chemical Reactivity and Derivatization Studies

Oxidative Cleavage Reactions of the Vicinal Diol Functionality

The presence of a vicinal diol (a 1,2-diol) is a key functional group that makes 1-phenylcyclohexane-1,2-diol susceptible to specific oxidative cleavage reactions. These reactions break the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two new carbonyl groups. The primary reagents used for this transformation are periodates, such as sodium periodate (B1199274) (NaIO₄) or periodic acid (HIO₄), and lead tetraacetate (Pb(OAc)₄). masterorganicchemistry.comchemistrysteps.comlibretexts.orgorganicchemistrydata.org

The mechanism for this cleavage involves the formation of a cyclic intermediate. ucalgary.ca In the case of periodate oxidation, a cyclic periodate ester is formed by the reaction of the diol with the iodine atom. chemistrysteps.comucalgary.ca This intermediate then undergoes a rearrangement of electrons that cleaves the central C-C bond and forms two carbonyl groups. ucalgary.cayoutube.com A similar cyclic intermediate mechanism is proposed for cleavage with lead tetraacetate. juniperpublishers.comslideshare.net The reaction is generally selective for 1,2-diols. ucalgary.ca

For this compound, the tertiary alcohol at C1 and the secondary alcohol at C2 will yield different carbonyl products upon cleavage. The tertiary alcohol carbon becomes the carbonyl carbon of a ketone, while the secondary alcohol carbon is converted to the carbonyl carbon of an aldehyde. Specifically, the oxidative cleavage of this compound yields 6-oxo-6-phenylhexanal.

The stereochemistry of the diol can influence the reaction rate. cis-Diols, where the hydroxyl groups are on the same face of the ring, can form the required cyclic intermediate more easily and thus often react faster than trans-diols, where the hydroxyl groups are on opposite faces. chemistrysteps.comjuniperpublishers.comslideshare.net

Table 1: Reagents and Products in Oxidative Cleavage of this compound

| Reagent | Reagent Class | Product |

| Sodium Periodate (NaIO₄) | Periodate Oxidant | 6-oxo-6-phenylhexanal |

| Periodic Acid (HIO₄) | Periodate Oxidant | 6-oxo-6-phenylhexanal |

| Lead Tetraacetate (Pb(OAc)₄) | Lead(IV) Oxidant | 6-oxo-6-phenylhexanal |

Regioselective and Stereoselective Functional Group Interconversions at the Diol Center

The two hydroxyl groups in this compound are chemically distinct: one is a tertiary, benzylic alcohol (at C1), and the other is a secondary alcohol (at C2). This difference in their steric and electronic environments allows for regioselective reactions, where a reagent reacts preferentially with one hydroxyl group over the other. researchgate.net For instance, the C1 hydroxyl is more sterically hindered due to the adjacent phenyl group, which could direct smaller reagents to preferentially attack the C2 hydroxyl. Conversely, the benzylic position at C1 could enhance the reactivity of the C1 hydroxyl in reactions involving carbocation intermediates.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also a critical aspect of the diol's reactivity. masterorganicchemistry.com When starting with a specific stereoisomer of this compound, such as the chiral (+)-(1R,2R) or (-)-(1S,2S) enantiomers, reactions can be designed to proceed with retention or inversion of configuration at one or both stereocenters. orgsyn.org This control is essential for asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

Examples of functional group interconversions include:

Selective Acylation/Alkylation: By using sterically demanding acylating or alkylating agents, it may be possible to selectively functionalize the less hindered secondary alcohol at the C2 position.

Oxidation: Selective oxidation of the secondary alcohol to a ketone, yielding an α-hydroxy ketone, is a potential transformation. Microorganisms have been used for the stereoselective oxidation of similar 1,2-diols, suggesting that biocatalytic methods could be applied to achieve high enantioselectivity. researchgate.net

Table 2: Potential Regioselective Transformations at the Diol Center

| Reaction Type | Target Position | Rationale | Potential Product Class |

| Acylation (with bulky reagent) | C2-OH | C2 is sterically less hindered than the tertiary C1-OH. | Monoester |

| Oxidation (mild conditions) | C2-OH | Secondary alcohols are generally easier to oxidize than tertiary alcohols. | α-Hydroxy ketone |

| Nucleophilic Substitution (via carbocation) | C1-OH | The benzylic position at C1 can stabilize a carbocation intermediate. | Substituted product at C1 |

Cyclization and Macrocyclization Reactions Utilizing this compound as a Chiral Building Block (e.g., Crown Ethers)

The defined stereochemistry of chiral this compound makes it an excellent building block (chiral subunit) for the synthesis of larger, complex molecules with specific three-dimensional structures. A significant application is in the preparation of chiral crown ethers. rsc.org

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. By incorporating a chiral diol like cis-1-phenylcyclohexane-1,2-diol into the macrocyclic ring, chemists can create a chiral cavity. rsc.org These chiral hosts can exhibit enantiomer recognition, meaning they can selectively bind one enantiomer of a racemic guest molecule over the other. rsc.org

The synthesis typically involves a Williamson ether synthesis, where the diol is deprotonated with a base (like sodium hydride) to form a dialkoxide, which then acts as a nucleophile to displace leaving groups (like tosylates or halides) on a polyether chain, closing the ring. rsc.org Researchers have prepared various azophenolic crown ethers incorporating cis-1-phenylcyclohexane-1,2-diol residues. rsc.orgelectronicsandbooks.com These compounds not only demonstrate stereoselective binding with guest molecules like ethanolamine (B43304) but also feature a chromophore that allows for color changes upon complexation, providing a visual method for detecting enantioselective recognition. electronicsandbooks.com

Investigations into the Reactivity of the Phenyl Substituent and Cyclohexane (B81311) Ring

Beyond the diol functionality, the phenyl group and the cyclohexane ring also possess distinct reactivities.

Cyclohexane Ring: The cyclohexane-1,2-diol structure is susceptible to pinacol-type rearrangements under acidic conditions. stackexchange.com In this reaction, one of the hydroxyl groups is protonated and leaves as water, forming a carbocation. This is followed by the migration of a neighboring group to the carbocation center, which can result in a ring contraction. For a trans-cyclohexane-1,2-diol, the migration of a C-C bond from the ring is geometrically favored, leading to the formation of a cyclopentanecarbaldehyde (B151901) derivative. stackexchange.com The cis-isomer, however, can favor the migration of a hydrogen atom to yield a cyclohexanone (B45756) derivative. stackexchange.com The presence of the phenyl group at C1 would influence the stability of the intermediate carbocation and the migratory aptitude of the adjacent groups.

Phenyl Substituent: The phenyl group is an aromatic ring and is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The cyclohexane ring acts as an alkyl substituent on the benzene (B151609) ring. Alkyl groups are activating and ortho-, para-directing. Therefore, electrophilic attack will be directed primarily to the ortho and para positions of the phenyl ring. The steric bulk of the adjacent cyclohexane ring might hinder substitution at the ortho position, potentially favoring the para product.

Advanced Applications in Chiral Chemistry and Materials Science

Design and Synthesis of Chiral Auxiliaries and Ligands Derived from 1-phenylcyclohexane-1,2-diol

Chiral auxiliaries are chemical compounds temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. The inherent chirality of this compound is leveraged in the design of such auxiliaries. By covalently attaching this diol to a prochiral substrate, one of the two reactive faces of the substrate is effectively blocked, leading to a diastereoselective reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

A common strategy involves converting the diol into a chiral acetal (B89532). These acetals can then be used as chiral directors in various asymmetric reactions. For instance, acetals derived from this compound have been evaluated as chiral auxiliaries in Diels-Alder reactions. When an acrylate (B77674) derivative was attached to such a chiral acetal, its reaction with cyclopentadiene, promoted by diethylaluminum chloride, showed a high degree of stereochemical induction, achieving a 91:9 diastereomeric ratio. sfu.ca This demonstrates the effectiveness of the diol-derived acetal in controlling the stereochemistry of the cycloaddition.

Beyond their role as transient auxiliaries, derivatives of this compound are crucial in the synthesis of chiral ligands for metal-catalyzed reactions. The diol can be transformed into bidentate or tridentate ligands, such as 1,2-amino alcohols or Schiff bases. sfu.ca These ligands coordinate to a metal center, creating a chiral environment that influences the binding of the substrate and the subsequent transformation, leading to an enantiomerically enriched product. The synthesis of these ligands often involves one or two steps from the parent diol, making them accessible for catalytic applications. sfu.ca

Enantioselective Catalysis Mediated by this compound-based Systems

The chiral ligands synthesized from this compound are employed in a variety of enantioselective catalytic reactions. The specific structure of the ligand and its coordination to a metal ion are critical for achieving high levels of stereocontrol.

For example, novel acetal-based ligands derived from the diol have been used in metal-catalyzed sulfoxidation, Diels-Alder, and hetero-Diels-Alder reactions. sfu.ca A notable application is the hetero-Diels-Alder reaction between 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and benzaldehyde. When catalyzed by a chromium(III)-complex of a tridentate Schiff base ligand derived from the diol, the reaction proceeded in good yield (88%) and moderate enantioselectivity (74:26 enantiomeric ratio). sfu.ca

The versatility of chiral diols as organocatalysts, particularly derivatives of BINOL and TADDOL, has been well-established for activating substrates through hydrogen bonding or by forming transient complexes with reagents like organoborons. nih.gov While specific catalytic data for this compound itself as an organocatalyst is less detailed in the provided sources, the principles underlying diol-based catalysis are applicable. The hydroxyl groups can act as Brønsted acids or hydrogen-bond donors, activating electrophiles towards nucleophilic attack.

| Reaction | Catalyst System | Substrates | Yield | Enantiomeric/Diastereomeric Ratio |

| Hetero-Diels-Alder | Cr(III)-complex of a tridentate Schiff base derived from this compound | 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and benzaldehyde | 88% | 74:26 e.r. sfu.ca |

| Diels-Alder | Diethylaluminum chloride-promoted acrylate derivative of a diol-derived acetal | Cyclopentadiene | High | 91:9 d.r. sfu.ca |

Chiral Recognition and Separation Methodologies Utilizing Diol-Derived Hosts (e.g., Crown Ethers)

Chiral recognition is the ability of a chiral host molecule to selectively bind one enantiomer of a chiral guest molecule over the other. This principle is fundamental to enantioselective separation techniques. This compound has been successfully incorporated as a chiral subunit into macrocyclic hosts, such as crown ethers, to impart enantioselectivity. rsc.orgrsc.org

Chiral crown ethers containing the cis-1-phenylcyclohexane-1,2-diol unit have been synthesized and their ability to recognize and transport enantiomers has been examined. rsc.org These host molecules demonstrate selectivity in complexation with racemic ammonium (B1175870) salts, such as (±)-1,2-diphenylethylamine hydrochloride and methyl (±)-phenylglycinate hydrochloride. rsc.org The mechanism of recognition relies on the formation of diastereomeric complexes between the chiral host and each enantiomer of the guest. The differing stabilities of these complexes, often rationalized by examining molecular models (e.g., CPK models), lead to the observed enantioselectivity. rsc.org

The tripodal binding of a primary ammonium cation to the crown ether framework is a key interaction. researchgate.net The specific geometry of the diol subunit within the macrocycle creates a unique chiral cavity, and steric hindrance dictates the preferred orientation of the guest's substituents, leading to differential binding energies for the two enantiomers. This enantiomer-differential transport can be utilized in separation techniques like enantioselective liquid-liquid extraction. researchgate.net

| Chiral Host | Guest Molecule | Application |

| Crown ether with cis-1-phenylcyclohexane-1,2-diol subunit | (±)-1,2-Diphenylethylamine hydrochloride | Enantiomer differential transport rsc.org |

| Crown ether with cis-1-phenylcyclohexane-1,2-diol subunit | Methyl (±)-phenylglycinate hydrochloride | Enantiomer differential transport rsc.org |

Precursors for the Synthesis of Complex Chemical Structures beyond Pharmacological Targets

The 1,2-diol motif is a common feature in many complex natural products and functional molecules. The synthetic utility of chiral 1,2-diols extends beyond pharmaceuticals to areas like materials science and agrochemistry. For example, the 1,2-anti-diol structure is a key component of various natural products, including insect pheromones. scispace.com

An enantioselective synthesis of the insect pheromone (+)-endo-brevicomin, a component of the attractive pheromone system of the southern pine beetle, highlights the value of chiral 1,2-diol building blocks. scispace.com Although the specific synthesis described starts from a different precursor, it demonstrates how a stereodefined vicinal diol can be elaborated into a complex, biologically active molecule that is not a pharmaceutical agent. Such syntheses underscore the importance of having access to chiral building blocks like this compound.

Furthermore, diols serve as versatile precursors for the rapid synthesis of macrocycles. sci-hub.se By converting the diol to a bis-electrophilic derivative, it can be reacted with various bifunctional reagents to form large rings, such as cyclic esters, sulfides, or amines. sci-hub.se This provides a pathway to libraries of macrocyclic compounds with diverse structures and potential applications in materials science and host-guest chemistry. The ability to form multiple stereocenters in a single transformation from such precursors is a powerful strategy for the efficient synthesis of complex targets. scispace.com

Future Perspectives and Emerging Research Avenues

Development of Novel Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methodologies. For 1-phenylcyclohexane-1,2-diol, future research is geared towards greener, more efficient, and atom-economical synthetic routes.

One of the most promising green approaches is the expanded use of biocatalysis . The enzymatic synthesis of chiral diols is a rapidly advancing field. While methods for producing other phenyl-substituted diols using whole-cell biocatalysts have been reported, the application of specifically engineered enzymes for the direct, highly enantioselective synthesis of this compound from readily available starting materials is a key area for future exploration. Research into novel oxidoreductases and hydrolases, potentially immobilized on solid supports for enhanced reusability, will be crucial. The advantages of enzymatic reactions include mild reaction conditions (ambient temperature and pressure, neutral pH), high stereoselectivity, and the use of water as a solvent, all of which contribute to a significantly reduced environmental footprint.

Furthermore, the principles of atom economy will continue to guide the design of new synthetic pathways. Reactions that maximize the incorporation of atoms from the reactants into the final product are inherently more sustainable. For instance, asymmetric dihydroxylation, a common method for synthesizing 1,2-diols, can be highly atom-economical, especially when the oxidizing agent is used catalytically and regenerated in situ. Future research will likely focus on developing catalytic systems that utilize even more benign terminal oxidants, such as hydrogen peroxide or even molecular oxygen, in conjunction with efficient co-catalysts.

The use of alternative, green solvents is another critical aspect. While some current syntheses of diols are performed in aqueous media, a broader exploration of water-based and other environmentally friendly solvent systems for the synthesis of this compound is warranted. The ability to perform these reactions in water not only reduces the reliance on volatile organic compounds but can also simplify product isolation in some cases.

| Green Synthesis Approach | Key Advantages | Future Research Focus |

| Biocatalysis | High selectivity, mild conditions, use of water as solvent. | Discovery and engineering of specific enzymes for this compound synthesis; enzyme immobilization. |

| Heterogeneous Catalysis | Catalyst recyclability, reduced metal contamination. | Development of solid-supported chiral catalysts; use of benign metal catalysts. |

| High Atom Economy | Minimization of waste. | Catalytic systems using environmentally friendly terminal oxidants like H₂O₂ or O₂. |

| Green Solvents | Reduced use of volatile organic compounds. | Exploration of aqueous and other benign solvent systems for the synthesis. |

Advanced Computational Prediction and Experimental Validation in Conformational Analysis

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is fundamental to predicting its reactivity and designing its applications. Future research will increasingly rely on a synergistic approach combining advanced computational modeling with sophisticated experimental validation techniques.

Computational studies , particularly those employing Density Functional Theory (DFT), will play a pivotal role in elucidating the conformational landscape of this compound. Such calculations can predict the relative energies of different conformers, such as the various chair and boat forms of the cyclohexane (B81311) ring, and the preferred orientations of the phenyl and hydroxyl substituents. For the cis- and trans-isomers, computational models can quantify the energetic differences between conformers where the substituents are in axial or equatorial positions. These studies can also shed light on the subtle interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding between the two hydroxyl groups, which can significantly influence the conformational equilibrium.

| Conformer | Substituent Positions | Predicted Relative Stability |

| trans-diaxial | Phenyl (axial), Hydroxyl (axial) | Generally less stable due to 1,3-diaxial interactions. |

| trans-diequatorial | Phenyl (equatorial), Hydroxyl (equatorial) | Generally more stable. |

| cis-axial-equatorial | Phenyl (axial), Hydroxyl (equatorial) or Phenyl (equatorial), Hydroxyl (axial) | Stability depends on the specific A-values of the substituents. |

Experimental validation of these computational predictions is crucial. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a primary tool for this purpose. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about through-space proximities of atoms, which can be directly correlated with the predicted geometries of different conformers. The measurement of coupling constants between protons on the cyclohexane ring can also provide valuable insights into their dihedral angles and, consequently, the ring's conformation.

X-ray crystallography offers the most definitive experimental evidence of the solid-state conformation of this compound. Obtaining single crystals of the different stereoisomers would allow for precise determination of bond lengths, bond angles, and torsional angles, providing a benchmark against which computational models can be refined. While the solid-state conformation may not be identical to the predominant conformation in solution, it provides an invaluable piece of the structural puzzle. The future in this area lies in co-crystallization studies, for instance, with other molecules to understand intermolecular interactions.

Exploration of Undiscovered Applications in Chiral Materials and Supramolecular Chemistry

The unique stereochemical features of this compound make it an attractive building block for the creation of novel functional materials with tailored properties.

In the realm of chiral materials , this compound holds promise as a chiral dopant for the induction of cholesteric phases in liquid crystals . The helical twisting power of a chiral dopant is highly dependent on its molecular structure. The rigid cyclohexane backbone and the presence of a phenyl group in this compound could lead to efficient chirality transfer to a nematic liquid crystal host. Future research could involve synthesizing a series of derivatives with varying substituents on the phenyl ring to tune their solubility and helical twisting power for applications in advanced optical displays and sensors.

The development of chiral polymers is another exciting frontier. The diol functionality of this compound allows it to be used as a monomer in polymerization reactions, such as the formation of polyesters or polyurethanes. The incorporation of this chiral unit into a polymer backbone could lead to materials with unique chiroptical properties, such as circularly polarized luminescence, or materials with applications in chiral separations and asymmetric catalysis.

In the field of supramolecular chemistry , the directional hydrogen-bonding capabilities of the diol group, combined with the potential for π-π stacking interactions from the phenyl ring, make this compound an excellent candidate for the construction of complex, self-assembled architectures. It can be envisioned as a key component in the formation of supramolecular cages and capsules. By combining this chiral diol with appropriate metal ions or other organic linkers, it may be possible to create well-defined, three-dimensional structures with chiral internal cavities capable of encapsulating guest molecules with high selectivity.

Q & A

Basic Research Questions

Q. What are the optimal catalytic systems and reaction conditions for synthesizing 1-phenylcyclohexane-1,2-diol?

- Methodological Answer : The compound can be synthesized via anti-dihydroxylation of olefins using peroxyacetic acid generated in situ . Catalytic systems involving hydrogen peroxide and transition metal catalysts (e.g., Li/CuCl(THF) complexes) in acetonitrile/water solvents have shown high efficiency. Key parameters include:

- Temperature: 30°C

- Catalysts: [1,1′-Biphenyl]-4,4′-dicarboxylato(2-)-κO hydroxyaluminum with Li/CuCl(THF)

- Solvents: Acetonitrile/water mixtures for improved regioselectivity .

Q. How can the stereochemistry of this compound be controlled during synthesis?

- Methodological Answer : Stereoselective synthesis is achieved using chiral catalysts or enzymatic methods. For example, cis-1,2-diol configurations are obtained via Sharpless asymmetric dihydroxylation, while trans-diols require trans-stereochemical control through conformational locking of the cyclohexane ring . Enantiomeric resolution using chiral HPLC columns (e.g., Chiralpak AD-H) is recommended for purity validation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm regiochemistry and detect hydroxyl proton coupling patterns .

- IR Spectroscopy : OH stretching fundamentals (3200–3600 cm⁻¹) to study intramolecular hydrogen bonding and conformer stability .

- X-ray Crystallography : For absolute stereochemical determination, particularly for resolving cis/trans diastereomers .

Advanced Research Questions

Q. How do conformational dynamics of the cyclohexane ring influence the reactivity of this compound?

- Methodological Answer : Conformational analysis using density functional theory (DFT) reveals that diequatorial substituents in trans-1,2-diols face steric hindrance, reducing coplanarity and slowing cleavage rates. For example, trans-diequatorial diols exhibit 3–5× slower Ag(I)-mediated cleavage compared to cis isomers due to restricted transition-state geometries . Computational tools like B3LYP and PBE functionals predict energy barriers for ring inversion .

Q. What mechanistic pathways explain discrepancies in oxidation rates of vicinal diols under varying pH conditions?

- Methodological Answer : Chromic acid oxidation studies show pH-dependent mechanisms. At low pH (<2), HCrO₄⁻ protonation dominates, forming reactive chromate esters with diols. At neutral pH, micellar catalysis (e.g., 1,10-phenanthroline) enhances reaction rates by stabilizing intermediates. Kinetic studies using UV-Vis spectroscopy (λ = 450 nm) reveal pseudo-first-order kinetics under promoted conditions .

Q. How can computational modeling resolve contradictions in experimental data on diol stability?

- Methodological Answer : Discrepancies in stability between cis and trans isomers are resolved via molecular dynamics simulations. For example, cis-1,2-diols exhibit lower strain energy due to favorable hydrogen bonding (ΔG ≈ −2.5 kcal/mol), while trans isomers show higher torsional strain (ΔG ≈ +1.8 kcal/mol) . QM/MM hybrid models validate experimental IR and NMR data .

Q. What toxicological risks are associated with this compound derivatives?

- Methodological Answer : While not directly studied, structural analogs like benzene-1,2-diols show genotoxicity (e.g., Muta 2 classification) via DNA adduct formation. In vitro assays (Ames test, micronucleus) and in vivo rodent models are recommended for risk assessment. Safety thresholds should align with TTC (Threshold of Toxicological Concern) guidelines for DNA-reactive mutagens (<0.15 µg/day) .

Data Contradiction Analysis

Q. Why do different synthetic routes yield conflicting enantiomeric excess (ee) values for this compound?

- Resolution : Variations arise from catalyst selectivity and solvent polarity. For instance, aqueous micellar systems (e.g., SDS/CTAB) improve ee by 20–30% compared to organic solvents due to hydrophobic confinement effects . Cross-validation using polarimetry and chiral HPLC is critical for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.